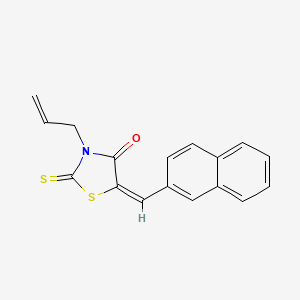
3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This compound has been extensively studied for its biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways in cells. For instance, this compound has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines. Additionally, 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the AMPK signaling pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one have been investigated in various in vitro and in vivo studies. This compound has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. Additionally, this compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent biological activity. This compound has been shown to exhibit significant anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug development. Moreover, the synthesis of this compound is relatively simple and can be achieved using readily available starting materials.
One of the limitations of using 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Although this compound has been shown to exhibit potent biological activity, its toxicity profile has not been fully characterized. Therefore, further studies are needed to determine the safety and toxicity of this compound.
Orientations Futures
There are several future directions for the research on 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the molecular targets of this compound and its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and toxicity of this compound in animal models. Moreover, the potential applications of this compound in other therapeutic areas, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Finally, the development of analogs and derivatives of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one with improved potency and selectivity is an exciting area of future research.
Méthodes De Synthèse
The synthesis of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be achieved by the reaction of 2-naphthylidene hydrazinecarbothioamide with allyl isothiocyanate in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate compound 2-allylthio-1,3-thiazolidin-4-one, which is subsequently treated with chloroacetyl chloride to yield the final product. The synthesis of this compound has been reported in several studies, and the purity of the compound can be confirmed by various analytical techniques such as NMR and mass spectroscopy.
Applications De Recherche Scientifique
The therapeutic potential of 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively investigated in various scientific studies. This compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has shown anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, 3-allyl-5-(2-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit anti-diabetic activity by increasing insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
(5E)-5-(naphthalen-2-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c1-2-9-18-16(19)15(21-17(18)20)11-12-7-8-13-5-3-4-6-14(13)10-12/h2-8,10-11H,1,9H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRKAUAAYPGIG-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC3=CC=CC=C3C=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC3=CC=CC=C3C=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(naphthalen-2-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)
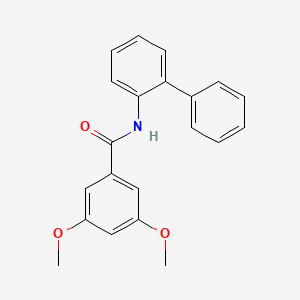
![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)
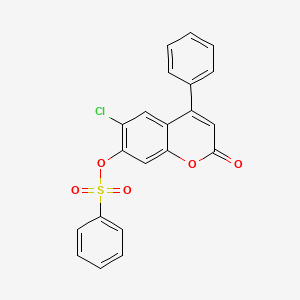
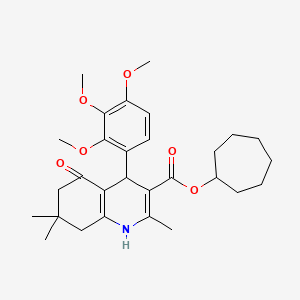
![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)
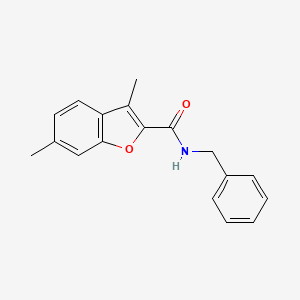
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
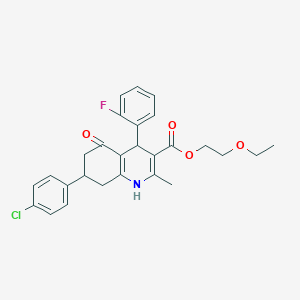
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)